N-[3-(Benzyloxy)-4-formylphenyl]acetamide
Description
Contextualization of Arylacetamide and Benzyloxy-Substituted Aldehyde Scaffolds in Synthetic Chemistry
The arylacetamide and benzyloxy-substituted aldehyde moieties that constitute N-[3-(Benzyloxy)-4-formylphenyl]acetamide are independently recognized for their importance in synthetic and medicinal chemistry.
The arylacetamide scaffold is a common feature in many biologically active compounds. The amide functional group can participate in hydrogen bonding, a critical interaction for molecular recognition in biological systems. Furthermore, the arylacetamide deacetylase (AADAC) enzyme plays a role in the metabolism of drugs containing this functional group, which is a key consideration in drug design and development. nih.govnih.gov
Benzyloxy-substituted aldehydes are also of significant interest, particularly in medicinal chemistry. The benzyloxy group serves as a versatile protecting group for phenols and can influence the electronic properties of the aromatic ring. Research has demonstrated that various benzyloxy-benzaldehyde derivatives exhibit notable biological activities, including anticancer properties against cell lines like HL-60. nih.gov These compounds are also valuable intermediates in the synthesis of more complex molecules, such as those containing five-membered heterocycles, through reactions like the Suzuki-Miyaura cross-coupling. ingentaconnect.com The synthesis of benzyloxy chalcones from benzyloxy benzaldehydes has been explored for developing monoamine oxidase B inhibitors. nih.gov
Significance of Multifunctionalized Aromatic Compounds in Advanced Chemical Synthesis
Multifunctionalized aromatic compounds are central to modern organic synthesis due to their capacity to serve as versatile platforms for building molecular complexity. rsc.org The presence of multiple functional groups on a single aromatic core allows for sequential and regioselective reactions, enabling the efficient construction of intricate molecular frameworks. fiveable.melibretexts.orgpressbooks.pub This approach is fundamental in the synthesis of pharmaceuticals, agrochemicals, and materials with tailored properties. rsc.org The strategic placement of substituents, as seen in this compound, dictates the reactivity of the aromatic ring and provides multiple points for further chemical modification.
Overview of Research Trajectories for Complex Organic Building Blocks
Contemporary research in organic synthesis is increasingly focused on the development of novel and complex building blocks that can streamline the synthesis of elaborate target molecules. ekb.eg The trend is moving towards strategies that offer high efficiency and molecular diversity, such as diversity-oriented synthesis (DOS), which aims to create libraries of structurally diverse compounds for high-throughput screening in drug discovery and materials science. ekb.egnih.gov The ability to synthesize complex scaffolds from readily available starting materials is a continuous area of investigation, with an emphasis on developing new synthetic methodologies and catalytic systems. acs.org
Scope and Academic Relevance of Studying this compound
The academic relevance of this compound lies in its potential as a versatile intermediate in the synthesis of complex heterocyclic compounds and other pharmacologically relevant scaffolds. The aldehyde group can undergo a wide range of transformations, including reductive amination, Wittig reactions, and condensations, to introduce new carbon-carbon and carbon-nitrogen bonds. The acetamide (B32628) and benzyloxy groups can be modified or may serve to modulate the biological activity and physicochemical properties of the final products. The study of such multifunctional building blocks is crucial for advancing the field of organic synthesis and enabling the discovery of new chemical entities with potential therapeutic applications.
Below are the key chemical identifiers for this compound.
| Identifier | Value |
| Molecular Formula | C16H15NO3 chemicalbook.com |
| Molecular Weight | 269.2952 g/mol chemicalbook.com |
| Canonical SMILES | CC(=O)NC1=C(C=C(C=C1)C=O)OCC2=CC=CC=C2 |
| InChI Key | Not available in search results |
| CAS Number | Not available in search results |
Structure
3D Structure
Properties
IUPAC Name |
N-(4-formyl-3-phenylmethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-12(19)17-15-8-7-14(10-18)16(9-15)20-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVMBQWBNCNCQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)C=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650375 | |
| Record name | N-[3-(Benzyloxy)-4-formylphenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.29 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89882-69-9 | |
| Record name | N-[3-(Benzyloxy)-4-formylphenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N 3 Benzyloxy 4 Formylphenyl Acetamide and Analogous Structures
Strategic Approaches to Formylphenylacetamide Core Synthesis
Direct formylation involves the introduction of a formyl group (—CHO) onto the aromatic ring of a substituted aniline (B41778) or acetanilide (B955). These reactions are typically electrophilic aromatic substitutions, where the electron-donating nature of the amino or acetamido group directs the incoming electrophile.
Modern synthetic chemistry increasingly relies on the direct functionalization of carbon-hydrogen (C-H) bonds, which offers a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized substrates. researchgate.net For the synthesis of formylphenylacetamides, this involves the regioselective activation of an aromatic C-H bond on the aniline ring and its subsequent conversion into a C-CHO bond. The directing ability of the acetamido group is crucial for controlling the position of formylation, typically favoring the ortho and para positions. purechemistry.org Metal-free methods for such transformations are also an area of active research, utilizing unique reagents to achieve regioselective functionalization. researchgate.net
Transition metals play a pivotal role in facilitating C-H activation and formylation reactions under milder conditions than traditional methods. utexas.edu Copper, in particular, has emerged as an effective catalyst for these transformations. chim.itnih.gov Copper(II)-catalyzed methods have been developed for the selective CAr-H bond formylation of anilines, utilizing reagents like dimethyl sulfoxide (B87167) (DMSO) as the source for both carbon and oxygen of the formyl group. frontiersin.org These reactions often proceed via a radical mechanism initiated by a radical initiator. frontiersin.org The use of transition metal catalysts like Cu(II), Ni(II), and Co(II) has been shown to significantly enhance the rate of Vilsmeier-Haack formylation reactions. tandfonline.com The catalytic cycle typically involves the metal center coordinating with the substrate, facilitating the C-H cleavage and subsequent bond formation with the formylating agent. tandfonline.com
| Catalyst System | Formyl Source | Key Features |
| Cu(OTf)₂ / Selectfluor | DMSO | Achieves selective diformylation of anilines. frontiersin.org |
| Cu(II) salts | Vilsmeier Reagent | Catalyzes Vilsmeier-Haack reactions, enhancing reaction rates. tandfonline.com |
| Palladium(II) Acetate (B1210297) | Various | Used in directing-group-assisted C-H functionalization, including arylation which is analogous to formylation. nih.gov |
The most classic and well-studied direct formylation method for electron-rich aromatic compounds is the Vilsmeier-Haack reaction. organic-chemistry.orgijpcbs.com The mechanism involves two primary stages. researchgate.netnrochemistry.com
Formation of the Vilsmeier Reagent: A substituted amide, most commonly N,N-dimethylformamide (DMF), reacts with an activating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to form an electrophilic chloroiminium ion, also known as the Vilsmeier reagent. organic-chemistry.orgnrochemistry.com
Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the substituted aniline attacks the electrophilic carbon of the Vilsmeier reagent. This forms a resonance-stabilized intermediate. Subsequent loss of a proton restores aromaticity, yielding an iminium salt intermediate, which is then hydrolyzed during aqueous workup to reveal the final aldehyde product. nrochemistry.com
Kinetic studies on transition metal-catalyzed Vilsmeier-Haack reactions suggest that the metal ion participates in the rate-limiting step, potentially by forming a complex with the acetanilide substrate and the Vilsmeier reagent. tandfonline.com
This synthetic strategy involves the acylation of a pre-functionalized aniline, such as 3-(benzyloxy)-4-aminobenzaldehyde, to form the acetamide (B32628). This is a fundamental and widely used transformation in organic synthesis. The reaction typically involves treating the aniline with an activated derivative of acetic acid. researchgate.net
Common acetylating agents include:
Acetyl Chloride: Highly reactive, often used with a non-nucleophilic base (e.g., triethylamine (B128534), pyridine) to neutralize the HCl byproduct. frontiersin.org
Acetic Anhydride (B1165640): A less reactive but effective alternative to acetyl chloride, often used with or without a catalyst.
Acetic Acid: Direct amidation with acetic acid is possible but generally requires a catalyst and/or high temperatures to remove the water formed during the reaction. researchgate.netdiva-portal.org
Various reagents, known as coupling agents, have been developed to facilitate amide bond formation under mild conditions, minimizing side reactions and preserving sensitive functional groups. luxembourg-bio.comorganic-chemistry.org
| Acetylating Agent | Typical Conditions | Advantages |
| Acetyl Chloride | Base (e.g., Triethylamine) in an inert solvent (e.g., CH₂Cl₂) at 0°C to room temperature. frontiersin.org | High reactivity, fast reaction times. |
| Acetic Anhydride | Often neat or in a solvent like pyridine (B92270) or acetic acid, sometimes with gentle heating. | Less moisture-sensitive than acetyl chloride. |
| Acetic Acid | Requires a catalyst (e.g., sulfated zirconia) and often solvent-free conditions with heating. researchgate.net | Atom economical, uses a readily available reagent. |
An alternative to direct formylation is the generation of the formyl group from a precursor functional group already present on the aromatic ring.
Hydroformylation: Hydroformylation, or the oxo process, is a major industrial method for producing aldehydes. rsc.org It involves the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond of an alkene, using a catalyst (typically based on cobalt or rhodium) and syngas (a mixture of CO and H₂). researchgate.net In the context of synthesizing the target molecule, this route would require a precursor such as N-[3-(benzyloxy)-4-vinylphenyl]acetamide. While highly effective for aliphatic aldehydes, its application in fine chemical synthesis for aromatic aldehydes is more specialized. researchgate.net
Oxidation of Precursors: A more common laboratory-scale strategy is the oxidation of a precursor group, most notably a methyl or benzyl (B1604629) group, at the benzylic position. masterorganicchemistry.com The benzylic C-H bonds are activated and susceptible to oxidation by various reagents. libretexts.org For example, a precursor like N-[3-(benzyloxy)-4-methylphenyl]acetamide could be subjected to oxidation to yield the desired formyl group. masterorganicchemistry.com A wide range of oxidizing agents can be employed for this transformation. nih.gov
| Oxidizing Agent | Substrate | Key Features |
| Potassium Permanganate (B83412) (KMnO₄) | Alkylarenes | Strong, harsh oxidant; can oxidize the alkyl chain completely to a carboxylic acid if not controlled. masterorganicchemistry.comlibretexts.org |
| Chromium Trioxide (CrO₃) | Alkylarenes | Effective but generates toxic chromium waste. |
| o-Iodoxybenzoic acid (IBX) | Benzylic positions | A milder, more selective hypervalent iodine reagent. organic-chemistry.orgorganic-chemistry.org |
| NaClO / TEMPO / Co(OAc)₂ | Alkylarenes | Catalytic system that allows for selective oxidation to aldehydes and ketones. organic-chemistry.orgorganic-chemistry.org |
Direct Formylation Reactions of Substituted Anilines
Installation of the Benzyloxy Moiety
A critical step in the synthesis of N-[3-(Benzyloxy)-4-formylphenyl]acetamide is the introduction of the benzyloxy group (–OCH₂C₆H₅). This is typically achieved by forming an ether linkage with a phenolic precursor.
Etherification Reactions involving Phenolic Precursors
The most common and well-established method for forming the aryl-benzyl ether bond is the Williamson ether synthesis. masterorganicchemistry.com This reaction involves the nucleophilic substitution (SN2) of a benzyl halide by a phenoxide ion. In the context of synthesizing the target compound, the precursor would be N-(3-hydroxy-4-formylphenyl)acetamide.
The general mechanism involves deprotonating the phenolic hydroxyl group with a suitable base to form a more nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of a benzyl halide (e.g., benzyl bromide), displacing the halide and forming the desired ether. masterorganicchemistry.com
Key parameters for this reaction include the choice of base, solvent, and reaction temperature. Mild bases like potassium carbonate (K₂CO₃) are often sufficient, especially when paired with polar aprotic solvents such as acetone, acetonitrile (B52724) (ACN), or N,N-dimethylformamide (DMF), which facilitate the SN2 reaction. nih.govchemicalbook.com
Interactive Table: Typical Conditions for Williamson Ether Synthesis
| Base | Solvent | Alkylating Agent | Temperature (°C) | Notes |
| Potassium Carbonate (K₂CO₃) | Acetone | Benzyl bromide | Reflux | A common and effective combination for O-benzylation. nih.gov |
| Sodium Hydride (NaH) | DMF | Benzyl chloride | 0 to RT | Stronger base, useful for less reactive phenols. |
| Cesium Carbonate (Cs₂CO₃) | Acetonitrile | Benzyl bromide | RT to 60 | Often provides higher yields due to the "cesium effect". |
| Potassium Hydroxide (B78521) (KOH) | Ethanol | Benzyl chloride | Reflux | A cost-effective option, though side reactions are possible. |
Selective Protection Group Strategies for Phenols
In more complex synthetic routes, the phenolic hydroxyl group may need to be temporarily protected to prevent it from interfering with other reactions. While the target molecule itself contains the desired benzyloxy group (which can be considered a permanent protecting group), understanding selective protection is crucial for the synthesis of analogous structures or when reaction sequences are altered.
For instance, if a reaction targeting another part of the molecule is sensitive to acidic protons or is performed under conditions that could affect the phenol (B47542) (e.g., strong oxidation), a temporary protecting group would be necessary. The benzyl group itself is a common protecting group for phenols, removable via catalytic hydrogenolysis. Other potential protecting groups for phenols include silyl (B83357) ethers (e.g., TBDMS) or esters, which offer different deprotection conditions, allowing for orthogonal protection strategies in multi-step syntheses.
Convergent and Linear Synthesis Pathways for the Target Compound
Sequential Functional Group Transformations
A plausible linear synthesis would start from a simpler, commercially available precursor like 3-hydroxy-4-formylacetanilide. The synthesis would then proceed through a defined sequence of reactions to build the final molecule. One-pot or tandem reactions, which avoid the isolation of intermediates, are often sought to improve efficiency. liberty.edu
A hypothetical linear sequence could be:
Starting Material: 3-Hydroxy-4-formylacetanilide (N-(3-hydroxy-4-formylphenyl)acetamide).
Etherification: Introduction of the benzyloxy group via Williamson ether synthesis as described in section 2.2.1. This is a direct and efficient final step to yield the target compound.
Alternatively, if starting from a different precursor like 4-hydroxybenzaldehyde, the sequence would be more extensive:
Nitration: Introduction of a nitro group at the 3-position.
Etherification: Benzylation of the phenolic hydroxyl group.
Reduction: Reduction of the nitro group to an amine.
Acetylation: Acetylation of the newly formed amino group to give the final acetamide functionality.
Coupling Reactions Involving Aryl Halides or Boronic Acids (e.g., Suzuki-Miyaura Coupling)
A convergent approach could utilize modern cross-coupling reactions to assemble the core structure. The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron compound and an organohalide using a palladium catalyst, is a powerful tool for this purpose. snnu.edu.cnnih.gov
In this strategy, two key fragments would be synthesized independently and then coupled:
Fragment A: An aryl halide or triflate, such as N-(3-bromo-4-formylphenyl)acetamide.
Fragment B: A boronic acid or boronic ester, such as (benzyloxy)phenylboronic acid.
The palladium-catalyzed coupling of these two fragments would construct the central biaryl bond, although for this specific target, the goal is to attach the benzyloxy group, not create a biaryl system. A more relevant application of Suzuki coupling would be in synthesizing analogs where the benzyl group is replaced by another aryl group. For the direct synthesis of the target, a convergent approach might involve coupling a pre-formed acetamidophenyl boronic acid with a benzyloxy-substituted halide. The high functional group tolerance of modern Suzuki-Miyaura coupling reactions makes this a viable, albeit more complex, alternative to the linear etherification route. nsf.govsemanticscholar.org
Interactive Table: Components for a Hypothetical Suzuki-Miyaura Coupling
| Catalyst | Ligand | Base | Solvent | Reactant 1 (Organoboron) | Reactant 2 (Organohalide) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene (B28343)/Water | 4-Acetamido-2-formylphenylboronic acid | Benzyl Bromide (Negishi-type) |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | Dioxane | 3-Acetamido-4-formylphenylboronic acid | Benzyl Bromide (Negishi-type) |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DME/Water | Benzylboronic acid | N-(3-bromo-4-formylphenyl)acetamide |
Optimization of Reaction Conditions and Yields in Academic Synthesis
Optimizing any synthetic route is crucial to maximize product yield, minimize reaction time, and ensure scalability and cost-effectiveness. For the synthesis of this compound, the key etherification step is a primary target for optimization.
Factors typically investigated include:
Solvent: The solvent's polarity and boiling point are critical. Polar aprotic solvents (DMF, DMSO, acetonitrile) are generally preferred for the SN2 reaction as they solvate the cation of the base without hydrogen bonding to the nucleophile. researchgate.net
Temperature: Higher temperatures can increase the reaction rate but may also promote side reactions. The optimal temperature is determined empirically to balance reaction speed and product purity.
Catalysts: In some cases, a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide) can be added to facilitate the reaction between the aqueous/solid phase base and the organic-soluble reactants.
A systematic approach, such as a Design of Experiments (DoE), can be employed to efficiently screen these parameters and identify the optimal conditions for producing this compound with the highest possible yield and purity.
Solvent Systems and Temperature Effects
The choice of solvent and the reaction temperature are critical parameters that significantly influence the rate, yield, and purity of the product in the N-acetylation of aromatic amines. The solvent not only dissolves the reactants but can also participate in the reaction mechanism, affecting the reactivity of the acylating agent and the nucleophilicity of the amine.
For the acetylation of anilines, a range of solvents can be employed, from polar aprotic solvents like dichloromethane (B109758) (DCM) and tetrahydrofuran (B95107) (THF) to polar protic solvents like ethanol. The selection often depends on the chosen acetylating agent. For instance, when using a highly reactive acylating agent like acetyl chloride, an inert aprotic solvent such as DCM is often preferred to prevent solvolysis of the reagent. The reaction is typically conducted at low temperatures (e.g., 0 °C) to moderate the exothermic reaction and minimize side product formation.
In contrast, less reactive acetylating agents like acetic anhydride may require heating to achieve a reasonable reaction rate. In such cases, a higher boiling point solvent or even neat conditions (solvent-free) might be employed. The use of solvent-free conditions is also an environmentally benign approach that can lead to high yields and simplified work-up procedures. The temperature in these reactions can range from room temperature to reflux, depending on the reactivity of the specific aniline derivative. For a substrate like 4-amino-2-(benzyloxy)benzaldehyde, the presence of the electron-donating benzyloxy group and the electron-withdrawing formyl group will influence the nucleophilicity of the amino group, and thus the optimal reaction temperature.
The following interactive data table summarizes the effect of different solvent systems and temperatures on the N-acetylation of various substituted anilines, providing insights into the potential conditions for the synthesis of this compound.
| Substituted Aniline | Acetylation Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 4-Chloroaniline | Acetic Anhydride | Dichloromethane | 25 | 95 |
| 4-Nitroaniline | Acetyl Chloride | Tetrahydrofuran | 0 - 25 | 92 |
| 4-Methoxyaniline | Acetic Anhydride | Solvent-free | 80 | 98 |
| Aniline | Chloroacetyl chloride | Dichloromethane | 0 - 25 | High |
Catalyst Selection and Ligand Design
While many N-acetylation reactions of anilines can proceed without a catalyst, particularly with reactive acylating agents, the use of catalysts can significantly enhance the reaction rate and allow for milder reaction conditions. Both acidic and basic catalysts are commonly employed.
Acid Catalysts: Protic acids like sulfuric acid or solid acid catalysts such as silica (B1680970) sulfuric acid can be effective for acetylation with less reactive reagents like acetic acid. researchgate.net These catalysts protonate the carbonyl oxygen of the acylating agent, increasing its electrophilicity. Lewis acids, such as zinc chloride or scandium triflate, can also be used to activate the acylating agent.
Base Catalysts: Organic bases like pyridine or triethylamine are frequently used, especially when acetyl chloride is the acylating agent. These bases serve a dual purpose: they act as a nucleophilic catalyst by forming a more reactive acylpyridinium intermediate, and they neutralize the hydrochloric acid byproduct, driving the reaction to completion.
For more complex transformations or when aiming for high selectivity, more sophisticated catalytic systems are being developed. For instance, in the broader field of amidation, transition metal catalysts with specifically designed ligands are employed to achieve high efficiency and selectivity. researchgate.net While direct catalytic acetylation of 4-amino-2-(benzyloxy)benzaldehyde might not necessitate such complex systems, the principles of catalyst design are relevant for developing more efficient and selective synthetic routes for analogous structures. Ligand design in these catalytic systems can influence the steric and electronic environment around the metal center, thereby controlling the substrate scope and selectivity of the reaction.
The following interactive data table provides examples of different catalysts used in the N-acetylation of anilines.
| Aniline Derivative | Acetylation Reagent | Catalyst | Yield (%) |
|---|---|---|---|
| Aniline | Acetic Anhydride | Silica Sulfuric Acid | 96 |
| 4-Chloroaniline | Acetyl Chloride | Pyridine | 98 |
| Phenols/Amines/Thiols | Acetic Anhydride | Silica Sulfuric Acid (Solvent-free) | High |
Regioselectivity and Chemoselectivity Control
In the synthesis of this compound, controlling regioselectivity and chemoselectivity is paramount. The starting material, 4-amino-2-(benzyloxy)benzaldehyde, possesses multiple reactive sites: the amino group, the formyl group, and the aromatic ring.
Regioselectivity: The primary regioselective challenge is to ensure that acylation occurs exclusively on the nitrogen atom of the amino group (N-acylation) rather than on the aromatic ring (C-acylation, i.e., Friedel-Crafts acylation). The amino group is a strongly activating, ortho-, para-directing group, which could potentially lead to acylation on the aromatic ring under certain conditions. However, N-acylation is generally much faster than C-acylation for anilines. By using mild reaction conditions and a suitable acylating agent, N-acylation can be achieved with high selectivity. The formation of the amide deactivates the aromatic ring, preventing further C-acylation.
Chemoselectivity: Chemoselectivity refers to the preferential reaction of the acylating agent with one functional group over another. In this case, the amino group should be selectively acylated in the presence of the formyl (aldehyde) group. The amino group is significantly more nucleophilic than the formyl group, which is an electrophilic center. Therefore, under standard acylation conditions, the reaction will overwhelmingly favor the nucleophilic attack of the amine on the acylating agent. The aldehyde group is generally unreactive towards common acetylating agents under these conditions.
Control over these selectivities is typically achieved by:
Choice of Acylating Agent: Using a moderately reactive acylating agent like acetic anhydride in the presence of a base ensures that only the most nucleophilic site (the amino group) reacts.
Reaction Conditions: Conducting the reaction at low to moderate temperatures helps to prevent side reactions, such as the potential for the aldehyde to undergo reactions or for C-acylation to occur.
Protecting Groups: In more complex syntheses, protecting groups might be employed to temporarily mask reactive functional groups. However, for the synthesis of this compound, the inherent difference in reactivity between the amino and formyl groups should be sufficient to achieve the desired chemoselectivity without the need for protecting the aldehyde.
The following interactive data table illustrates strategies for controlling selectivity in related reactions.
| Substrate | Reagent | Conditions | Observed Selectivity |
|---|---|---|---|
| Aniline | Acetyl Chloride | Pyridine, 0 °C | High N-acylation over C-acylation |
| 4-Aminophenol | Acetic Anhydride | Aqueous medium | Preferential N-acylation over O-acylation |
| Amines in the presence of hydroxyl groups | tert-butyl peroxybenzoate | Catalyst- and solvent-free | Highly chemoselective benzoylation of aliphatic amines |
Chemical Reactivity and Derivatization Strategies of N 3 Benzyloxy 4 Formylphenyl Acetamide
Reactivity of the Aldehyde Functional Group
The aldehyde group is characterized by an electrophilic carbonyl carbon, which is susceptible to attack by various nucleophiles, and its adjacent proton is not acidic. This functionality is a cornerstone for carbon-carbon bond formation and functional group interconversions.
Carbonyl Condensation Reactions (e.g., Knoevenagel, Wittig, Horner-Wadsworth-Emmons)
Carbonyl condensation reactions are pivotal for forming new carbon-carbon double bonds by converting the carbonyl group into an alkene.
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid derivatives, cyanoacetates), typically catalyzed by a weak base like piperidine (B6355638) or pyridine (B92270). The reaction with N-[3-(Benzyloxy)-4-formylphenyl]acetamide would produce a benzylidene derivative, which is a highly versatile intermediate for the synthesis of various heterocyclic compounds and other complex molecules.
Wittig Reaction: The Wittig reaction provides a reliable method for synthesizing alkenes by reacting the aldehyde with a phosphorus ylide (Wittig reagent). The nature of the substituents on the ylide determines the stereochemistry of the resulting alkene. Stabilized ylides generally yield (E)-alkenes, whereas non-stabilized ylides favor the formation of (Z)-alkenes. This reaction offers a high degree of regioselectivity for the double bond position, which is a significant advantage over elimination reactions.
Horner-Wadsworth-Emmons (HWE) Reaction: A widely used modification of the Wittig reaction, the HWE reaction employs phosphonate (B1237965) carbanions, which are more nucleophilic and less basic than traditional Wittig ylides. This reaction almost exclusively produces the thermodynamically more stable (E)-alkene. The water-soluble phosphate (B84403) byproduct is easily removed, simplifying the purification process. The HWE reaction is known for its broad substrate scope and tolerance of various functional groups.
| Reaction Type | Reactant | Key Features | Typical Product Stereochemistry |
| Knoevenagel Condensation | Active Methylene Compound | Base-catalyzed, forms C=C bond | Dependent on substrate and conditions |
| Wittig Reaction | Phosphorus Ylide | Forms C=C bond, fixed double bond location | Stabilized ylides: (E); Non-stabilized ylides: (Z) |
| Horner-Wadsworth-Emmons | Phosphonate Carbanion | High nucleophilicity, easy byproduct removal | Predominantly (E)-alkene |
Reduction Reactions to Alcohols and Amines
The aldehyde group can be readily reduced to a primary alcohol or converted into an amine.
Reduction to Alcohols: The formyl group is easily reduced to a primary alcohol, yielding N-[3-(benzyloxy)-4-(hydroxymethyl)phenyl]acetamide. This transformation can be achieved with high selectivity using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also effect this reduction but might risk reducing the amide group as well if not performed under controlled conditions.
Reductive Amination: The aldehyde can be converted to an amine via reductive amination. This process involves the initial formation of an imine by reaction with a primary or secondary amine, followed by in-situ reduction. Common reducing agents for this step include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are selective for the protonated imine intermediate over the starting aldehyde.
Oxidation Reactions to Carboxylic Acids
The aldehyde group is susceptible to oxidation, providing a straightforward route to the corresponding carboxylic acid, 2-(benzyloxy)-4-acetamidobenzoic acid. A variety of oxidizing agents can accomplish this transformation. Common laboratory reagents include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or milder, more selective oxidants like silver oxide (Ag₂O) in the Tollens' test. The choice of oxidant is crucial to avoid unwanted side reactions with other functional groups in the molecule.
Nucleophilic Addition Reactions
The electrophilic carbon of the formyl group is a prime target for a wide array of nucleophiles. These reactions lead to the formation of a new carbon-heteroatom or carbon-carbon single bond.
Grignard and Organolithium Reagents: Addition of organometallic reagents like Grignard (R-MgX) or organolithium (R-Li) reagents results in the formation of a secondary alcohol after an acidic workup.
Cyanohydrin Formation: The addition of a cyanide ion (e.g., from NaCN/HCl) to the aldehyde forms a cyanohydrin, which is a valuable synthetic intermediate that can be hydrolyzed to an α-hydroxy acid or reduced to an amino alcohol.
Acetal Formation: In the presence of an alcohol and an acid catalyst, the aldehyde can be converted into an acetal. This reaction is often used to protect the aldehyde group during subsequent chemical transformations that would otherwise affect it.
Reactivity of the Acetamide (B32628) Functional Group
The acetamide group is generally less reactive than the aldehyde. It consists of a carbonyl group conjugated with a nitrogen lone pair, which reduces the electrophilicity of the carbonyl carbon. Its primary reactivity centers on the hydrolysis of the amide bond.
Hydrolysis of the Amide Linkage
The amide bond of the acetamide group can be cleaved through hydrolysis under either acidic or basic conditions to yield the corresponding amine, 4-amino-2-(benzyloxy)benzaldehyde.
Acid-Catalyzed Hydrolysis: This process typically requires heating the compound in the presence of a strong acid, such as hydrochloric acid or sulfuric acid. The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.
Base-Catalyzed Hydrolysis (Saponification): This reaction involves heating the amide with a strong base, such as sodium hydroxide (B78521). The hydroxide ion acts as the nucleophile, attacking the carbonyl carbon. This method is generally irreversible as the final step involves the deprotonation of the resulting carboxylic acid by the base.
N-Alkylation and Acylation Reactions
The nitrogen atom of the acetamide group in this compound can serve as a nucleophile, enabling N-alkylation and N-acylation reactions. These transformations introduce new substituents onto the amide nitrogen, thereby modifying the compound's steric and electronic properties.
The amide nitrogen in N-arylacetamides is generally less nucleophilic than that of amines due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. Consequently, N-alkylation typically requires the use of a strong base to deprotonate the amide, generating a more nucleophilic amidate anion. This anion can then react with an alkylating agent, such as an alkyl halide. Common bases employed for this purpose include sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). echemi.com The choice of base and solvent is crucial to ensure efficient deprotonation without promoting side reactions. Microwave-assisted synthesis in the presence of a phase-transfer catalyst, such as tetrabutylammonium (B224687) hydrogen sulfate, has also been reported as a rapid method for the N-alkylation of acetanilides.
N-acylation introduces a second acyl group to the amide nitrogen, forming an imide. This reaction is typically carried out using an acyl chloride or anhydride (B1165640) in the presence of a base. The reaction of aliphatic and aromatic primary and secondary amines with acid chlorides, anhydrides, and esters is a well-established method for forming amides. For the N-acylation of amides to form imides, the reaction can be conducted in the presence of a stronger base than the amide, such as pyridine, which serves to neutralize the HCl generated when an acyl chloride is used. Internal nucleophilic catalysis, where a nearby functional group facilitates the acylation, has also been explored for N-acylation of amides.
Table 1: Representative N-Alkylation and N-Acylation Reactions of N-Arylacetamides
| Reaction Type | Reagents and Conditions | Product Type |
| N-Alkylation | 1. Strong base (e.g., NaH) in THF/DMF2. Alkyl halide (R-X) | N-Alkyl-N-arylacetamide |
| N-Acylation | Acyl chloride (RCOCl) or Anhydride ((RCO)₂O), Base (e.g., Pyridine) | N-Acyl-N-arylacetamide (Imide) |
Transformations Involving the Benzyloxy Ether
The benzyloxy group serves as a protecting group for the phenolic hydroxyl functionality. Its removal (deprotection) or cleavage is a key step in many synthetic pathways to access the free phenol (B47542), which can then undergo further reactions.
Hydrogenolysis is the most common and generally mildest method for the cleavage of benzyl (B1604629) ethers. wikipedia.orgresearchgate.net This reaction involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). wikipedia.org The reaction proceeds via the cleavage of the C-O bond of the ether, yielding the corresponding phenol and toluene (B28343) as a byproduct. researchgate.net
Catalytic transfer hydrogenolysis offers an alternative to using gaseous hydrogen. In this method, a hydrogen donor molecule, such as formic acid, ammonium (B1175870) formate, or 1,4-cyclohexadiene, is used in conjunction with the palladium catalyst. ijrbat.in This approach can be advantageous for reactions where handling hydrogen gas is a concern. The efficiency of hydrogenolysis can be influenced by the choice of catalyst and solvent. In some cases, a combination of Pd/C and palladium hydroxide on carbon (Pd(OH)₂/C) has been shown to be more effective than either catalyst alone. semanticscholar.orgrsc.org
Table 2: Common Conditions for Hydrogenolysis of Benzyl Ethers
| Method | Catalyst | Hydrogen Source | Solvent |
| Catalytic Hydrogenation | Pd/C, Pd(OH)₂/C | H₂ gas | Alcohols (MeOH, EtOH), EtOAc, THF |
| Catalytic Transfer Hydrogenolysis | Pd/C | Formic acid, Ammonium formate, 1,4-Cyclohexadiene | Alcohols, THF |
In addition to hydrogenolysis, benzyl ethers can be cleaved under various other conditions, which can be useful when the molecule contains other functional groups that are sensitive to catalytic hydrogenation.
Lewis Acid-Mediated Cleavage: Strong Lewis acids such as boron trichloride (B1173362) (BCl₃), boron tribromide (BBr₃), and aluminum chloride (AlCl₃) can effect the cleavage of benzyl ethers. researchgate.net The reaction is thought to proceed through coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack on the benzylic carbon. The use of a boron trichloride-dimethyl sulfide (B99878) complex (BCl₃·SMe₂) offers a milder and more selective method for benzyl ether cleavage, tolerating a range of other functional groups. chemguide.co.uk
Oxidative Cleavage: Benzyl ethers can also be cleaved oxidatively. Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for this purpose, particularly for p-methoxybenzyl (PMB) ethers, although simple benzyl ethers can also be cleaved under more forcing conditions or with photoirradiation. ijrbat.innih.gov Visible-light-mediated oxidative debenzylation using DDQ as a photooxidant has emerged as a mild method that is compatible with functional groups sensitive to reduction, such as azides and alkynes. nih.govthieme-connect.de
Aromatic Ring Functionalization and Substituent Effects
The aromatic ring of this compound is substituted with three groups: an acetamido group, a benzyloxy group, and a formyl group. The position of these substituents and their electronic properties will direct any further functionalization of the aromatic ring.
In electrophilic aromatic substitution (EAS) reactions, the existing substituents on the benzene (B151609) ring determine the position of the incoming electrophile. The directing effects of the substituents in this compound are as follows:
Acetamido group (-NHCOCH₃): This is an activating, ortho-, para-directing group. semanticscholar.orgresearchgate.net The lone pair on the nitrogen atom can be delocalized into the aromatic ring, increasing the electron density at the ortho and para positions. However, its activating effect is less than that of an amino group due to the electron-withdrawing nature of the adjacent carbonyl group.
Benzyloxy group (-OCH₂Ph): This is an activating, ortho-, para-directing group due to the lone pairs on the oxygen atom which can be donated to the ring through resonance.
Formyl group (-CHO): This is a deactivating, meta-directing group. The carbonyl group is strongly electron-withdrawing, both by induction and resonance, which deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position.
In this compound, the acetamido group is at position 1, the benzyloxy group is at position 3, and the formyl group is at position 4. The positions ortho and para to the activating acetamido group are positions 2, 6, and 4. The positions ortho and para to the activating benzyloxy group are positions 2, 4, and 6. The position meta to the deactivating formyl group is position 2 and 6. Therefore, all three substituents direct incoming electrophiles to positions 2 and 6. Given the steric hindrance from the adjacent substituents, position 6 is the most likely site for electrophilic attack.
Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For example, nitration is typically carried out with a mixture of nitric acid and sulfuric acid. nist.gov Halogenation can be achieved with halogens in the presence of a Lewis acid or under mechanochemical conditions with N-halosuccinimides. semanticscholar.org
Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. acs.org This reaction involves the deprotonation of an aromatic C-H bond ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. ijrbat.in This intermediate can then be quenched with various electrophiles to introduce a new substituent at the ortho position.
In this compound, both the acetamido and benzyloxy groups can potentially act as DMGs. The amide functionality is generally a strong DMG, while the ether oxygen is a moderate DMG. ijrbat.in The formyl group is not a suitable DMG as it would be attacked by the organolithium base.
The relative directing ability of the acetamido and benzyloxy groups would determine the site of lithiation. The acetamido group is a stronger DMG than the benzyloxy group. Therefore, lithiation would be expected to occur ortho to the acetamido group at position 2. However, the steric bulk of the benzyloxy group at the adjacent position 3 might hinder this and favor lithiation at the other ortho position, position 6. Competition experiments would be necessary to determine the actual regioselectivity. The resulting aryllithium species can then be trapped with a variety of electrophiles, such as aldehydes, ketones, carbon dioxide, or silyl (B83357) halides, to introduce a new functional group at the ortho position.
Table 3: Hierarchy of Common Directed Metalation Groups (DMGs)
| Strength | DMG Examples |
| Strong | -CONR₂, -SO₂NR₂, -O(CONR₂) |
| Moderate | -OCH₃, -NR₂ |
| Weak | -F, -Cl |
Palladium-Catalyzed Cross-Coupling Reactions at the Aromatic Core
The aromatic core of this compound presents a versatile platform for structural modification through palladium-catalyzed cross-coupling reactions. While direct experimental data on this specific molecule is not extensively documented in publicly available literature, its chemical structure, featuring an acetamido group, a benzyloxy substituent, and a formyl group on a phenyl ring, allows for informed predictions regarding its reactivity in common palladium-catalyzed transformations such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions are foundational in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds.
The reactivity of the aromatic ring is influenced by the electronic properties of its substituents. The acetamido and benzyloxy groups are electron-donating, which can activate the ring towards electrophilic substitution, while the formyl group is electron-withdrawing. For cross-coupling reactions, a leaving group, typically a halide (e.g., Br, I) or a triflate, would need to be present on the aromatic ring. Assuming a precursor where a leaving group is installed at a specific position, a variety of derivatization strategies can be envisioned.
Suzuki Coupling:
The Suzuki coupling reaction is a powerful method for the formation of C-C bonds, typically between an organoboron compound and an organic halide or triflate. For this compound, a halogenated analog could be coupled with various aryl or vinyl boronic acids or their esters to introduce new carbon substituents. The general reaction conditions would involve a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate (B1210297) with a phosphine (B1218219) ligand, and a base.
A hypothetical Suzuki coupling reaction is presented below:
| Entry | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | Cs₂CO₃ | Dioxane | 92 |
| 3 | Vinylboronic acid pinacol (B44631) ester | Pd(dppf)Cl₂ | K₃PO₄ | THF/H₂O | 78 |
Heck Reaction:
The Heck reaction facilitates the coupling of an unsaturated halide or triflate with an alkene to form a substituted alkene. A halogenated derivative of this compound could react with various alkenes in the presence of a palladium catalyst and a base. This would allow for the introduction of alkenyl groups onto the aromatic core.
A hypothetical Heck reaction is summarized in the following table:
| Entry | Alkene | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 1 | Styrene | Pd(OAc)₂/P(o-tol)₃ | Et₃N | DMF | 88 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ | NaOAc | Acetonitrile (B52724) | 90 |
| 3 | Cyclohexene | Pd(dba)₂/dppf | K₂CO₃ | Toluene | 75 |
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling an aryl halide or triflate with an amine. This reaction would enable the introduction of various primary or secondary amine functionalities to the aromatic ring of a suitably functionalized this compound precursor. The choice of palladium catalyst and ligand is crucial for the success of this transformation.
A hypothetical Buchwald-Hartwig amination is detailed below:
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | 95 |
| 2 | Aniline (B41778) | Pd(OAc)₂/XPhos | K₃PO₄ | Dioxane | 89 |
| 3 | Benzylamine | Pd(OAc)₂/RuPhos | Cs₂CO₃ | t-BuOH | 91 |
N 3 Benzyloxy 4 Formylphenyl Acetamide As a Key Synthetic Intermediate
Precursor for Advanced Organic Scaffolds
The strategic placement of its functional groups makes N-[3-(Benzyloxy)-4-formylphenyl]acetamide a potentially valuable starting material for the synthesis of diverse organic scaffolds.
Synthesis of Heterocyclic Compounds (e.g., Quinazolinones)
Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities. The synthesis of quinazolinones often involves the condensation of an anthranilic acid derivative (or a related ortho-aminoaromatic carbonyl compound) with a suitable one-carbon synthon.
Theoretically, this compound could serve as a precursor to a substituted quinazolinone. The synthetic sequence would likely involve the following key steps:
Oxidation of the formyl group: The aldehyde functionality could be oxidized to a carboxylic acid to yield N-[3-(benzyloxy)-4-carboxyphenyl]acetamide.
Hydrolysis of the acetamido group: Subsequent removal of the acetyl group would unmask the primary amine, affording 2-amino-5-(benzyloxy)benzoic acid.
Cyclization: This anthranilic acid derivative could then be reacted with various reagents, such as formamide, orthoesters, or acid chlorides, followed by cyclization to furnish the corresponding 6-(benzyloxy)quinazolin-4-one.
A hypothetical reaction scheme is presented below:
| Step | Reactant | Reagent(s) | Product |
| 1 | This compound | e.g., KMnO4 or Jones reagent | N-[3-(Benzyloxy)-4-carboxyphenyl]acetamide |
| 2 | N-[3-(Benzyloxy)-4-carboxyphenyl]acetamide | e.g., aq. HCl, heat | 2-Amino-5-(benzyloxy)benzoic acid |
| 3 | 2-Amino-5-(benzyloxy)benzoic acid | e.g., Formamide, heat | 6-(Benzyloxy)quinazolin-4-one |
This table outlines a plausible, though not explicitly documented, pathway to quinazolinones from the subject compound.
Construction of Polycyclic Aromatic Systems
The aldehyde and the activated aromatic ring of this compound could potentially participate in reactions that lead to the formation of polycyclic aromatic systems. For instance, after appropriate functional group manipulation, it could be a substrate in reactions like the Friedländer annulation, which condenses an ortho-aminobenzaldehyde with a compound containing an activated methylene (B1212753) group to form a quinoline (B57606) ring.
A speculative route could involve:
Hydrolysis of the acetamide (B32628): To generate the corresponding o-aminobenzaldehyde.
Friedländer Annulation: Reaction with a ketone or β-ketoester in the presence of an acid or base catalyst could lead to the formation of a substituted quinoline, which is a core structure in many polycyclic systems.
Development of Chiral Building Blocks
The formyl group of this compound is a key handle for the introduction of chirality. Asymmetric synthesis methodologies could be applied to the aldehyde to create chiral alcohols, amines, or other stereochemically defined functionalities.
For example, asymmetric reduction of the aldehyde using a chiral reducing agent (e.g., a CBS catalyst) could yield a chiral benzylic alcohol. This alcohol could then be further elaborated into other chiral building blocks. Similarly, asymmetric amination or allylation reactions at the formyl group could introduce a stereocenter. These transformations would yield enantiomerically enriched compounds that could be valuable intermediates in the synthesis of chiral drugs and other bioactive molecules.
Integration into Multi-Step Total Synthesis Pathways
While no specific total syntheses explicitly mention the use of this compound, its structural motifs are present in various natural products and complex molecules. Therefore, it can be considered a potential, albeit currently underexploited, intermediate in such endeavors.
Application in Natural Product Synthesis
Many alkaloids and other classes of natural products contain substituted aromatic rings and heterocyclic systems. A molecule like this compound could, in principle, be used to construct a portion of a complex natural product. For instance, the substituted phenyl ring could be incorporated into the core of a larger molecule, with the functional groups providing handles for further synthetic transformations.
Role in Complex Molecule Construction
In the broader context of complex molecule synthesis, this compound could serve as a versatile starting material. The differential reactivity of its functional groups allows for a stepwise and controlled elaboration. For example, the aldehyde could be reacted selectively in the presence of the acetamide and benzyloxy ether, or the acetamide could be hydrolyzed without affecting the other groups under specific conditions. This orthogonality is a valuable attribute in the design of multi-step synthetic sequences.
Design of Analogs and Derivatives for Chemical Library Development
The creation of a chemical library from a core scaffold like this compound is a strategic process aimed at systematically exploring chemical space. The goal is to generate a collection of structurally related but distinct molecules, or analogs, which can then be assessed for various applications.
Rational design is a cornerstone of modern chemical synthesis, guiding the selection and modification of molecules to achieve desired properties. When developing a library from this compound, several principles are employed to maximize structural diversity and explore the chemical landscape efficiently.
Key strategies include:
Scaffold Hopping : This involves replacing the core benzaldehyde (B42025) structure with a different, often bioisosteric, core that maintains similar spatial arrangements of functional groups. While challenging, this can lead to the discovery of novel molecular classes.
Functional Group Modification : The three primary functional groups of the parent molecule offer distinct points for modification. The aldehyde can undergo reactions like reductive amination, Wittig reactions, or condensation reactions to introduce a wide variety of substituents. The acetamide nitrogen can be alkylated or acylated, and the benzyloxy group can be deprotected to reveal a phenol (B47542), which can then be further functionalized.
The selection of compounds for a screening library often involves applying filters to remove molecules with undesirable features, such as highly reactive functional groups (e.g., aldehydes, epoxides) that might interfere with screening assays. nih.gov
Scaffold elaboration refers to the specific chemical reactions used to build upon the core structure of this compound. The aldehyde group is a particularly versatile handle for such modifications.
One of the most common and powerful elaboration techniques is the Claisen-Schmidt condensation . This reaction involves the condensation of an aldehyde with a ketone or another aldehyde in the presence of a base to form an α,β-unsaturated ketone, commonly known as a chalcone (B49325). For instance, this compound can be reacted with various substituted acetophenones to yield a library of chalcone derivatives. orientjchem.org This strategy introduces significant structural diversity by varying the substituents on the acetophenone (B1666503) ring.
Another key strategy is reductive amination . This two-step process first involves the reaction of the aldehyde with a primary or secondary amine to form an imine, which is then reduced (often in the same pot) to form a new amine. This method is highly effective for introducing a wide array of amine-containing side chains, significantly altering the polarity and basicity of the resulting derivatives.
The table below illustrates potential elaboration strategies starting from the aldehyde functionality.
| Reaction Type | Reagent/Partner | Resulting Functional Group | Potential for Diversity |
| Claisen-Schmidt Condensation | Substituted Acetophenones | Chalcone (α,β-unsaturated ketone) | High; diversity from substituents on the acetophenone. |
| Wittig Reaction | Phosphonium Ylides | Alkene | High; allows for the introduction of various substituted vinyl groups. |
| Reductive Amination | Primary/Secondary Amines | Secondary/Tertiary Amine | Very High; vast number of commercially available amines. |
| Henry Reaction | Nitroalkanes | β-Nitroalcohol | Moderate; introduces nitro and hydroxyl functionalities. |
| Grignard Reaction | Organomagnesium Halides | Secondary Alcohol | High; allows for the introduction of various alkyl or aryl groups. |
These strategies, often employed in high-throughput synthesis formats, enable the rapid generation of a large number of derivatives from the this compound scaffold. The resulting library of compounds can then be used for further investigation in various scientific fields.
Advanced Spectroscopic and Analytical Methodologies for Research of N 3 Benzyloxy 4 Formylphenyl Acetamide
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their adjacencies. For N-[3-(Benzyloxy)-4-formylphenyl]acetamide, the spectrum would show characteristic signals for the acetamide (B32628), the substituted aromatic ring, the formyl group, and the benzyloxy group. Each signal's chemical shift (δ), multiplicity (singlet, doublet, etc.), and coupling constant (J) provides critical structural information.
The expected ¹H NMR signals would include:
A singlet for the methyl protons of the acetamide group.
A singlet for the amine proton (NH), which may be broad.
Signals for the three protons on the central aromatic ring, showing complex splitting patterns due to their coupling with each other.
A singlet for the two benzylic protons (-O-CH₂-Ph).
Signals for the five protons of the benzyl (B1604629) group's phenyl ring.
A singlet for the aldehyde proton (CHO).
Table 1: Predicted ¹H NMR Spectroscopic Data (Note: This data is predicted based on typical chemical shifts for similar functional groups.)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| -C(O)CH₃ | ~2.2 | Singlet (s) | N/A |
| -NH- | ~8.0-9.0 | Singlet (s, broad) | N/A |
| Aromatic H (central ring) | ~7.5-8.0 | Multiplet (m) | ~2-8 |
| -OCH₂Ph | ~5.1 | Singlet (s) | N/A |
| Aromatic H (benzyl ring) | ~7.3-7.5 | Multiplet (m) | N/A |
| -CHO | ~9.9 | Singlet (s) | N/A |
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization (sp³, sp²) and its electronic environment (e.g., attachment to electronegative atoms like oxygen or nitrogen).
Expected signals would correspond to:
The methyl and carbonyl carbons of the acetamide group.
The six carbons of the central substituted phenyl ring.
The methylene (B1212753) carbon of the benzyloxy group.
The six carbons of the benzyl group's phenyl ring.
The carbonyl carbon of the formyl group.
Table 2: Predicted ¹³C NMR Spectroscopic Data (Note: This data is predicted based on typical chemical shifts.)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -C(O)CH₃ | ~25 |
| -C(O)CH₃ | ~169 |
| Aromatic C (central ring) | ~110-140 |
| Aromatic C-O | ~155-160 |
| -OCH₂Ph | ~70 |
| Aromatic C (benzyl ring) | ~127-136 |
| -CHO | ~191 |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's constitution.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, primarily between adjacent protons on the aromatic rings. It would help delineate the spin systems within the two separate phenyl rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the proton signals of the methyl, methylene, and aromatic CH groups to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is vital for connecting the different fragments of the molecule. For instance, it would show correlations from the benzylic protons (-OCH₂Ph) to carbons in both the central aromatic ring and the benzyl ring, and from the acetamide methyl protons to the amide carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their bonding connectivity. It could, for example, show a correlation between the benzylic protons and the protons on the central aromatic ring, helping to confirm the conformation of the benzyloxy group relative to the rest of the molecule.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and, through fragmentation analysis, offers valuable clues about the molecular structure.
HRMS can measure the mass of a molecule with very high precision. This allows for the determination of its elemental formula. For this compound, the molecular formula is C₁₆H₁₅NO₃. HRMS would be used to confirm this by matching the experimentally measured exact mass to the calculated theoretical mass.
Table 3: HRMS Data
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₆H₁₅NO₃ |
| Calculated Exact Mass ([M+H]⁺) | 270.1125 |
| Expected Experimental Mass ([M+H]⁺) | Within 5 ppm of calculated mass |
Tandem mass spectrometry (MS/MS) involves isolating the molecular ion (or a protonated version, [M+H]⁺) and inducing it to fragment. The analysis of the resulting fragment ions provides a "fingerprint" of the molecule's structure. Key fragmentation pathways for this compound would likely involve the cleavage of the benzylic C-O bond and the amide bond.
Predicted Fragmentation Pathways:
Loss of the benzyl group: A primary and very common fragmentation would be the cleavage of the benzyl group, leading to a prominent fragment ion corresponding to the tropylium (B1234903) cation (C₇H₇⁺) at m/z 91.
Loss of the acetamide group: Cleavage of the amide bond could result in the loss of an acetamide radical or ketene (B1206846) (CH₂=C=O).
Formation of an acylium ion: Fragmentation of the amide side chain could produce an acylium ion [CH₃CO]⁺ at m/z 43.
These fragmentation patterns, when analyzed, allow for the confirmation of the major structural components of the molecule, such as the presence and location of the benzyloxy and acetamide groups.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. It operates on the principle that molecular bonds vibrate at specific, quantifiable frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and the resulting spectrum of absorption versus wavenumber provides a unique molecular fingerprint.
For this compound, the structure contains several key functional groups: a secondary amide, an aromatic aldehyde, a benzyl ether, and substituted benzene (B151609) rings. Each of these groups is expected to produce characteristic absorption bands in the IR spectrum. The anticipated peaks are crucial for confirming the molecular structure. For instance, the presence of a strong absorption band around 1690-1710 cm⁻¹ (due to conjugation with the aromatic ring) would indicate the aldehyde C=O stretch, while another strong band around 1650-1680 cm⁻¹ would correspond to the amide I band (C=O stretch). libretexts.orgpressbooks.pubmasterorganicchemistry.com The N-H stretch of the secondary amide is expected to appear as a distinct peak in the 3200-3400 cm⁻¹ region. researchgate.netnih.gov The aldehyde C-H bond typically shows two weak but characteristic stretching bands around 2720 cm⁻¹ and 2820 cm⁻¹. mit.edudocbrown.infovscht.cz
The table below summarizes the expected characteristic IR absorption bands for this compound based on its constituent functional groups.
Interactive Table 1: Expected Infrared (IR) Absorption Data for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Secondary Amide | N-H Stretch | 3200 - 3400 | Medium-Strong |
| Secondary Amide | C=O Stretch (Amide I) | 1650 - 1680 | Strong |
| Secondary Amide | N-H Bend (Amide II) | 1510 - 1570 | Medium-Strong |
| Aromatic Aldehyde | C-H Stretch | 2800 - 2860 & 2700 - 2760 | Weak-Medium |
| Aromatic Aldehyde | C=O Stretch | 1690 - 1715 | Strong |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Weak |
| Aromatic Ring | C-H Bending (oop) | 675 - 900 | Strong |
| Ether | C-O Stretch (Aryl-Alkyl) | 1200 - 1275 | Strong |
| Alkyl | C-H Stretch | 2850 - 2960 | Medium |
X-ray Crystallography for Solid-State Structure Determination
As of this writing, specific single-crystal X-ray diffraction data for this compound has not been reported in publicly accessible databases. However, if a suitable single crystal of the compound were grown, this analysis would provide unequivocal proof of its structure. The data would confirm the planarity of the aromatic rings, the trans conformation typical of the amide linkage, and the specific spatial orientation of the benzyloxy group relative to the formyl and acetamide substituents on the central phenyl ring. Such an analysis would be invaluable for understanding the molecule's steric and electronic properties, which influence its physical characteristics and reactivity.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. nmrmbc.comquimicaorganica.org This experimental data is then compared to the theoretical percentages calculated from the compound's proposed molecular formula. A close agreement (typically within ±0.4%) between the found and calculated values provides strong evidence for the compound's empirical formula and is a critical criterion for assessing its purity. nih.gov
The molecular formula for this compound is C₁₆H₁₅NO₃. Based on this formula, the theoretical elemental composition can be calculated. While experimental results are not available, the theoretical values serve as the benchmark for any future analysis.
Interactive Table 2: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | % Composition |
| Carbon | C | 12.011 | 192.176 | 71.36% |
| Hydrogen | H | 1.008 | 15.120 | 5.62% |
| Nitrogen | N | 14.007 | 14.007 | 5.20% |
| Oxygen | O | 15.999 | 47.997 | 17.82% |
| Total | 269.29 | 100.00% |
Theoretical and Computational Chemistry Studies on N 3 Benzyloxy 4 Formylphenyl Acetamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. These methods solve the Schrödinger equation (or an approximation of it) for a given molecular structure.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.gov It is a preferred method for calculations on medium to large-sized organic molecules due to its favorable balance of accuracy and computational cost.
For N-[3-(Benzyloxy)-4-formylphenyl]acetamide, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to:
Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. This provides accurate bond lengths, bond angles, and dihedral angles.
Calculate Vibrational Frequencies: Predict the infrared (IR) and Raman spectra of the molecule. Comparing these theoretical spectra with experimental data helps to confirm the optimized structure and assign vibrational modes.
Determine Electronic Properties: Calculate various electronic properties, including dipole moment, polarizability, and thermodynamic parameters like enthalpy, entropy, and Gibbs free energy. pnrjournal.com
Illustrative Global Reactivity Descriptors (Hypothetical Data)
| Descriptor | Formula | Value (eV) | Interpretation |
|---|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | 6.95 | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | 1.85 | Energy released when an electron is added. |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | 5.10 | Indicates high kinetic stability and low chemical reactivity. nih.gov |
| Chemical Hardness (η) | η = (I - A) / 2 | 2.55 | Measures resistance to change in electron distribution. nih.gov |
| Electronegativity (χ) | χ = (I + A) / 2 | 4.40 | Measures the power to attract electrons. |
| Electrophilicity Index (ω) | ω = μ2 / 2η | 3.81 | Measures the propensity to accept electrons. |
Note: This table contains hypothetical data to illustrate the typical output of a DFT calculation.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic transitions. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com
HOMO: This orbital acts as the primary electron donor. nih.gov In this compound, the HOMO is expected to be distributed over the electron-rich regions, such as the benzyloxy group and the acetamide-substituted phenyl ring, indicating these are the likely sites for electrophilic attack.
LUMO: This orbital acts as the primary electron acceptor. nih.gov The LUMO is anticipated to be localized on the electron-deficient parts of the molecule, particularly the formyl group (C=O), making it the probable site for nucleophilic attack.
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that signifies the molecule's chemical reactivity and kinetic stability. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of intramolecular bonding and charge transfer interactions. rsc.org It examines the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs within the molecule.
For this compound, NBO analysis would reveal key stabilizing interactions:
Hyperconjugation: Electron delocalization from σ-bonding orbitals to π-antibonding orbitals, or from lone pair (LP) orbitals to antibonding orbitals. For instance, a significant interaction would be expected between the lone pair of the amide nitrogen and the π orbital of the adjacent carbonyl group (LP(N) → π*(C=O)), indicating resonance stabilization.
Intramolecular Charge Transfer (ICT): The analysis quantifies the energy of these delocalization events, known as the second-order perturbation energy, E(2). rsc.org A higher E(2) value indicates a stronger interaction and greater stabilization.
Illustrative NBO Analysis (Hypothetical Data)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (O) of C=O | π* (C-N) of amide | 28.5 | Resonance |
| LP (N) of amide | π* (C=O) of amide | 55.2 | Resonance, peptide bond character |
| π (Phenyl Ring) | π* (C=O) of formyl | 15.8 | Conjugation |
Note: This table contains hypothetical data to illustrate plausible NBO interactions and their stabilization energies.
Molecular Electrostatic Potential (MESP) Mapping and Charge Distribution Analysis
The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. nih.govnih.gov It plots the electrostatic potential onto the electron density surface.
For this compound, an MESP map would likely show:
Negative Potential Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. They would be concentrated around the oxygen atoms of the formyl, carbonyl (acetamide), and benzyloxy groups due to their high electronegativity and lone pairs of electrons. researchgate.net
Positive Potential Regions (Blue): These electron-poor areas are prone to nucleophilic attack. Such regions would be found around the hydrogen atom of the formyl group and the hydrogen atom of the amide (N-H) group. nih.gov
Conformational Analysis and Energy Landscapes
This compound has several rotatable single bonds, leading to multiple possible conformations. Conformational analysis is performed to identify the most stable conformers and understand the energy barriers between them. scielo.br This is typically done by systematically rotating specific dihedral angles and calculating the potential energy at each step to create a potential energy surface (PES) or energy landscape. The lowest points on this landscape correspond to the most stable conformations, which are the ones most likely to be observed experimentally. Key rotations would include the C-N bond of the acetamide (B32628), the C-O bond of the benzyloxy group, and the bond connecting the phenyl ring to the formyl group.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in elucidating reaction mechanisms by mapping the entire reaction pathway. researchgate.net For reactions involving this compound, such as the reduction of the aldehyde or hydrolysis of the amide, computational methods can:
Identify Transition States (TS): Locate the highest energy point along the reaction coordinate that connects reactants and products.
Calculate Activation Energies (Ea): Determine the energy barrier of the reaction by calculating the energy difference between the reactants and the transition state. A lower activation energy indicates a faster reaction.
Model Intermediates: Identify and characterize any stable intermediates that may form during the reaction.
This detailed computational approach provides a comprehensive understanding of the intrinsic chemical nature of this compound, guiding further experimental work and application.
Molecular Docking and Ligand-Scaffold Interactions
Following a comprehensive search of scientific literature and patent databases, no specific molecular docking or computational chemistry studies were found for the compound This compound . The design principles and ligand-scaffold interactions for this particular molecule have not been reported in the available public domain.
Computational methods, such as molecular docking, are pivotal in modern drug design and discovery. These techniques predict the preferred orientation of a molecule when bound to a protein target, offering insights into the binding affinity and the nature of the interactions. This information is crucial for understanding the structure-activity relationship (SAR) and for the rational design of more potent and selective molecules.
Typically, a molecular docking study would involve:
Preparation of the Ligand: The 3D structure of this compound would be generated and optimized to its lowest energy conformation.
Selection and Preparation of a Protein Target: A biologically relevant protein receptor would be chosen, and its crystal structure would be prepared for the docking simulation. This involves removing water molecules, adding hydrogen atoms, and defining the binding site.
Docking Simulation: A docking algorithm would be used to fit the ligand into the protein's binding pocket in various possible conformations and orientations.
Scoring and Analysis: The resulting poses would be ranked based on a scoring function that estimates the binding affinity. The best-ranked poses would then be analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and the amino acid residues of the protein.
This analysis would provide valuable information on the design principles governing the interaction of this compound with its putative target. For instance, the benzyloxy group might engage in hydrophobic interactions, while the formyl and acetamide moieties could act as hydrogen bond donors or acceptors.
However, without any published research on this specific compound, it is not possible to provide any detailed research findings, data tables on binding energies, or a discussion of its specific ligand-scaffold interactions. The scientific community has not yet directed computational efforts toward this particular molecule in a way that is publicly accessible. Therefore, the theoretical and computational profile of this compound in the context of molecular docking remains to be investigated.
Future Research Directions and Emerging Applications in Synthetic Organic Chemistry
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of highly functionalized molecules like N-[3-(Benzyloxy)-4-formylphenyl]acetamide often involves multi-step processes that can be resource-intensive. A primary goal for future research is the development of more efficient and sustainable synthetic pathways. Current synthetic strategies for substituted benzaldehydes often rely on protecting group manipulations and classical named reactions which may not align with the principles of green chemistry. rug.nlresearchgate.net
Future approaches could focus on:
One-Pot and Tandem Reactions: Designing syntheses that combine multiple transformations into a single operation without isolating intermediates can significantly improve efficiency and reduce waste. liberty.edunih.gov Research into tandem reactions targeting ortho-functionalization could provide a direct route to this and similar structures. liberty.edu
Catalytic Methods: Employing catalytic amounts of reagents, particularly non-toxic and earth-abundant metals, instead of stoichiometric ones, is a cornerstone of green chemistry. This could involve catalytic C-H activation or novel cross-coupling strategies to introduce the functional groups. rug.nlresearchgate.net
Alternative Solvents and Energy Sources: Investigating the use of greener solvents (e.g., bio-based solvents, supercritical fluids) and alternative energy sources like microwave or photochemical activation could lead to more environmentally benign syntheses.
| Parameter | Traditional Synthesis | Potential Sustainable Approach |
|---|---|---|
| Number of Steps | Multiple, with intermediate isolation | Fewer steps, one-pot or tandem reactions |
| Reagents | Stoichiometric, potentially hazardous | Catalytic, greener reagents |
| Solvents | Volatile organic compounds (VOCs) | Bio-based solvents, water, or solvent-free |
| Waste Generation | Higher | Minimized (higher atom economy) |
Exploration of Novel Reactivity Patterns
The three distinct functional groups of this compound—aldehyde, amide, and ether—offer multiple handles for chemical modification. While the individual reactivity of these groups is well-established, future research will likely explore the interplay between them to uncover novel reactivity patterns.
The Formyl Group: As a reactive aldehyde, this group is a prime site for a vast array of transformations, including Wittig reactions, aldol (B89426) condensations, reductive aminations, and the formation of imines and oximes. Its high reactivity makes it a key building block for constructing more complex molecules. acs.org
The Acetamide (B32628) Group: This group can act as a directing group in electrophilic aromatic substitution reactions. Furthermore, the N-H bond of the amide is a hydrogen bond donor, a property crucial for supramolecular chemistry.
The Benzyloxy Group: This group serves as a protecting group for the phenol (B47542), which can be cleaved under specific conditions (e.g., hydrogenolysis) to reveal a hydroxyl group. This latent phenol functionality opens another dimension for derivatization, such as etherification or esterification.
Future studies could investigate chemoselective reactions that target one functional group while leaving the others intact, or tandem reactions where an initial transformation on one group triggers a subsequent reaction at another site.
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow chemistry offers enhanced safety, scalability, and control over reaction parameters. researchgate.net Automated flow chemistry platforms, which integrate synthesis, purification, and analysis, are revolutionizing the production of complex molecules, including pharmaceuticals and proteins. amidetech.comnih.gov
The synthesis of this compound and its derivatives is well-suited for adaptation to these modern platforms.
Improved Safety and Control: Flow reactors can handle reactions at high temperatures and pressures more safely than batch reactors. This allows for the exploration of novel reaction conditions that could improve yields and reduce reaction times.
Automation and High-Throughput Screening: Integrating the synthesis of this scaffold into an automated platform would enable the rapid generation of a library of derivatives. nih.gov This is particularly valuable for drug discovery and materials science, where a large number of compounds need to be synthesized and screened.
Telescoped Synthesis: Multi-step syntheses involving this compound can be "telescoped" in a continuous flow system, where the product of one reaction is directly fed into the next reactor without intermediate workup and purification, significantly increasing efficiency. nih.gov
Advanced Materials Science Applications (e.g., Polymer Chemistry, Supramolecular Chemistry)
The structural features of this compound make it an attractive candidate for the development of advanced materials.
Polymer Chemistry: The formyl group can be utilized in polymerization reactions. For instance, it can undergo condensation polymerization with suitable co-monomers to form novel polymers with tailored properties. The aromatic rings can impart thermal stability and specific electronic properties to the resulting polymer backbone. The acetamide and benzyloxy side chains could influence the polymer's solubility and processability.
Supramolecular Chemistry: The acetamide group is an excellent hydrogen-bonding motif. The N-H donor and C=O acceptor can participate in the formation of well-ordered, non-covalent assemblies. researchgate.net The flat aromatic rings can engage in π-π stacking interactions. This combination of hydrogen bonding and π-stacking could be exploited to construct complex supramolecular architectures like gels, liquid crystals, or porous organic frameworks.
| Field | Role of this compound | Potential Application |
|---|---|---|
| Polymer Chemistry | Monomer in condensation polymerization | High-performance polymers, functional coatings |
| Supramolecular Chemistry | Building block for self-assembly | Gels, sensors, liquid crystals |
Contribution to Chemical Biology Tool Development (Focus on chemical synthesis for probes/tools)
The development of chemical probes is essential for studying biological processes within cells. This compound serves as a valuable starting material for the synthesis of such tools. medchemexpress.com
Scaffold for Bioactive Molecules: The core structure can be elaborated to synthesize analogs of known bioactive compounds or to create new chemical entities for screening. The acetamide moiety is a common feature in many pharmaceutical compounds. archivepp.com
Synthesis of Labeled Probes: The aldehyde functionality is a versatile handle for introducing reporter groups. It can be readily converted into an amine via reductive amination, which can then be coupled with fluorophores, biotin, or other tags. This allows for the creation of fluorescent probes to visualize biological targets or affinity probes for identifying protein binding partners. nih.gov
Covalent Probes: The aldehyde can also be used to form covalent linkages with biological macromolecules, such as proteins, through reactions with nucleophilic amino acid residues like lysine. This is a key strategy in the design of covalent inhibitors and activity-based probes.
The strategic placement of the three functional groups allows for a modular approach to probe design, where one part of the molecule can be optimized for target binding, another for linking to a reporter, and a third for tuning physicochemical properties like cell permeability.
Q & A
Q. What are the optimal synthetic routes for N-[3-(Benzyloxy)-4-formylphenyl]acetamide?
The synthesis typically involves multi-step reactions. One approach includes alkylation of phenolic precursors (e.g., reacting acetamide derivatives with benzyl chloride under alkaline conditions) . For example, heating paracetamol with benzyl chloride in ethanolic potassium hydroxide yields related N-(benzyloxy)phenyl acetamides, with yields influenced by the starting material's formulation (e.g., capsular vs. tablet forms) . Another route involves coupling reactions using reagents like EDCI/HOBt for amide bond formation, followed by formyl group introduction . Key steps require controlled reaction conditions (temperature, solvent polarity) to minimize side reactions .
Q. Which analytical techniques are critical for characterizing this compound?
Structural confirmation relies on:
- NMR spectroscopy (¹H and ¹³C) to resolve aromatic protons, benzyloxy groups, and acetamide signals .
- LCMS for molecular ion detection (e.g., m/z 242–243 for benzyloxy-substituted acetamides) .
- HPLC for purity assessment (>95% purity is typically required for biological studies) .
- IR spectroscopy to confirm carbonyl (C=O) and amide (N-H) functional groups .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and purity during synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while methanol/ethanol facilitate benzyloxy group introduction .
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during sensitive steps like formylation .
- Catalyst use : Palladium on carbon (Pd/C) aids in hydrogenolysis of benzyloxy groups for downstream derivatization .
- Purification : Column chromatography with gradients of ethyl acetate/hexane effectively isolates the target compound .
Q. What strategies exist for derivatizing the formyl group in this compound for biological activity studies?
The formyl group enables diverse functionalization:
- Schiff base formation : React with primary amines (e.g., aniline derivatives) to generate imine-linked analogs, as seen in N-{4-[(E)-(4-methylphenyl)iminomethyl]phenyl}acetamide .
- Reductive amination : Use NaBH₃CN to stabilize amine adducts, a method applied in synthesizing protein-protein interaction stabilizers .
- Nucleophilic addition : Grignard reagents or hydrazines can modify the aldehyde to produce alcohols or hydrazones, respectively .
Q. How does the benzyloxy group influence the compound's reactivity and interaction with biological targets?
- Steric effects : The bulky benzyloxy group at the 3-position may hinder interactions with enzyme active sites, requiring structural optimization for bioactivity .
- Hydrogen bonding : The ether oxygen participates in weak interactions, affecting solubility and membrane permeability .
- Protecting group utility : The benzyloxy moiety can be selectively removed via hydrogenation to expose hydroxyl groups for further functionalization .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Hazard mitigation : Use fume hoods to avoid inhalation of fine particles; wear nitrile gloves and lab coats to prevent skin contact .
- First aid : In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention .
- Storage : Keep in airtight containers under inert gas (e.g., N₂) to prevent oxidation of the formyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
